molecular formula C3H5ClN2OS B1396797 2-Methoxy-1,3,4-thiadiazole hydrochloride CAS No. 1332529-61-9

2-Methoxy-1,3,4-thiadiazole hydrochloride

Cat. No.: B1396797
CAS No.: 1332529-61-9
M. Wt: 152.6 g/mol
InChI Key: ZDNZKYPMSKEFNM-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4-thiadiazole hydrochloride is a chemical building block designed for research and development applications in medicinal chemistry. The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, known for its significant role as a bioisostere of pyrimidine and pyridazine rings found in nucleic acids and various pharmaceuticals . This characteristic allows derivatives to potentially interfere with DNA replication and interact with a wide range of biological targets . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell permeability and oral bioavailability, making it a valuable scaffold for developing compounds with favorable pharmacokinetic properties . Researchers value this moiety for its broad spectrum of pharmacological activities. Notably, 1,3,4-thiadiazole derivatives are extensively investigated for their antimicrobial , anticancer , antifungal , anticonvulsant , and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in FDA-approved drugs such as the antimicrobial sulfamethizole, the carbonic anhydrase inhibitors acetazolamide and methazolamide, and the anticancer agent cefazolin underscores its proven therapeutic relevance . The methoxy substituent in this particular compound offers a site for further chemical modification, allowing medicinal chemists to explore structure-activity relationships and optimize potency, selectivity, and physicochemical parameters for novel bioactive agents . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS.ClH/c1-6-3-5-4-2-7-3;/h2H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZKYPMSKEFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-61-9
Record name 1,3,4-Thiadiazole, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : 2-Methoxy-1,3,4-thiadiazole hydrochloride serves as a crucial starting material for synthesizing more complex molecules. Its derivatives are used in various chemical reactions including oxidation and substitution processes .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential to inhibit bacterial growth and fungal infections .
  • Anticancer Potential : Research indicates that derivatives of 2-methoxy-1,3,4-thiadiazole may possess anticancer properties by inhibiting tumor cell viability. For instance, studies have shown that certain derivatives significantly reduce the viability of cancer cell lines at relatively low concentrations .

Pharmacological Applications

  • Antiepileptic Activity : Several derivatives have been explored for their anticonvulsant effects, demonstrating efficacy in animal models with minimal toxicity .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, further supporting its potential therapeutic applications .

Case Studies and Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Derivatives showed higher antimicrobial activity compared to standard drugs.
Anticancer Significant reduction in tumor cell viability at concentrations as low as 200 μM.
Antiepileptic Effective in reducing seizure activity in animal models with low toxicity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Thiadiazole derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis of key compounds:

Structural and Physical Properties

Compound Name Substituent(s) CAS Number Molecular Weight* Solubility Key Features
2-Methoxy-1,3,4-thiadiazole HCl Methoxy 84353-02-6 168.63 (calc) Moderate (HCl salt) Enhanced lipophilicity; stable under acidic conditions
2-Amino-1,3,4-thiadiazole HCl Amino 26861-87-0 151.61 High (HCl salt) Water-soluble; antileishmanial activity
2-Acetamido-5-mercapto-1,3,4-thiadiazole Acetamido, Mercapto 4005-51-0 189.25 Low Carbonic anhydrase inhibition; prolonged duration of action
2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl Ethylamine 1523571-16-5 202.11 High (dihydrochloride) Used in drug intermediates; dihydrochloride improves stability

*Molecular weights calculated from empirical formulas where explicit data were unavailable.

Biological Activity

2-Methoxy-1,3,4-thiadiazole hydrochloride is a synthetic derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound is part of a larger class of thiadiazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H6ClN3OS\text{C}_4\text{H}_6\text{ClN}_3\text{O}_S

This compound features a methoxy group (-OCH₃) attached to the thiadiazole ring. The presence of the methoxy group is believed to enhance its solubility and biological activity due to increased electron donation.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

  • Antibacterial Activity : this compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, it exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against strains such as E. coli and Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)Activity Level
E. coli31.25Moderate
S. aureus62.5Moderate
Bacillus cereus32.6Significant
  • Antifungal Activity : The compound also showed antifungal effects against Candida albicans, with an MIC lower than that of standard antifungal agents like itraconazole .

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess anticancer properties. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that certain thiadiazole derivatives exhibited IC₅₀ values as low as 0.28 µg/mL for MCF-7 cells . This suggests that modifications to the thiadiazole structure can enhance its efficacy against cancer cells.
Cell LineIC₅₀ (µg/mL)Compound Tested
MCF-70.28Thiadiazole Derivative
A5490.52Thiadiazole Derivative

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • In Vivo Studies : Compounds derived from the thiadiazole scaffold have shown promising results in reducing inflammation markers in animal models . The mechanism involves inhibition of pro-inflammatory cytokines.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Binding : Studies have demonstrated that thiadiazole derivatives can bind to calf thymus DNA (CT-DNA), indicating a potential mechanism for their anticancer activity through interference with DNA replication .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of thiadiazole derivatives in clinical settings:

  • Leishmaniasis Treatment : A study explored the use of thiadiazole derivatives against Leishmania major, showing promising results in inhibiting parasite growth .
  • Tuberculosis : Research indicated that certain derivatives displayed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1,3,4-thiadiazole hydrochloride
Reactant of Route 2
2-Methoxy-1,3,4-thiadiazole hydrochloride

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